1-(3,4-Dichlorobenzoyl)pyrrolidine
Description
1-(3,4-Dichlorobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a 3,4-dichlorobenzoyl substituent. The 3,4-dichlorophenyl group is a critical structural motif, as chlorine substituents are known to enhance lipophilicity and binding affinity in medicinal chemistry.
Properties
Molecular Formula |
C11H11Cl2NO |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI Key |
XQWRTAOXCSSTBB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Pyrrolidine Derivatives
Key Observations:
Substituent Position :
- The 3,4-dichloro substitution (hypothesized for the target compound) may offer steric and electronic advantages over 2,4- or 2,6-dichloro analogs. For example, 6f (2,6-dichloro) achieved a Ki of 0.36 µM in binding assays, suggesting that para-substitutions (e.g., 2,6-) may optimize interactions in certain enzyme pockets .
- In contrast, 3,4-methylenedioxyphenyl (3b) showed weaker KCNK3 inhibition (IC₅₀ = 44 µM), indicating that electron-donating groups reduce potency compared to electron-withdrawing Cl .
Bioactivity Trends: Alkenyl-chain derivatives (e.g., 5b/6b) demonstrated the strongest KCNK3 inhibition (IC₅₀ = 19 µM), suggesting that hydrophobic side chains enhance channel interaction .
Functional Group Modifications
- Benzoyl vs. The benzoyl group in the target compound may favor stronger hydrogen bonding compared to ether linkages .
- Amide vs. Carboxylate : highlights that carboxylate analogs generally outperform amides in binding potency, but the 2,6-dichlorobenzoyl-pyrrolidine amide (6f) remains competitive (Ki = 0.36 µM), indicating that aryl substitutions can compensate for functional group limitations .
Chlorine vs. Methoxy Substitutions
’s 1-(3,4-dimethoxybenzyl)pyrrolidine substitutes Cl with methoxy groups. While methoxy groups enhance electron density, they reduce lipophilicity, likely diminishing membrane permeability compared to dichloro derivatives. This underscores the importance of halogenation in optimizing bioavailability .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Systems : Protic solvents such as methanol or ethanol are commonly used to stabilize intermediates, while aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates.
-
Bases : Inorganic bases like potassium carbonate or organic bases such as triethylamine are employed to neutralize HCl generated during the reaction.
-
Temperature : Reactions are typically conducted at room temperature or under gentle heating (40–60°C) to avoid side reactions such as over-acylation or decomposition.
A representative procedure involves stirring pyrrolidine (1.0 equiv.) with 3,4-dichlorobenzoyl chloride (1.1 equiv.) in DCM at 0°C, followed by the addition of triethylamine (1.5 equiv.). After 12 hours, the mixture is washed with water, and the organic layer is dried over sodium sulfate to yield the product in 85–92% purity.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed methods offer a versatile approach for constructing the pyrrolidine backbone while introducing the dichlorobenzoyl group. For example, a Pd(OAc)₂-mediated cross-coupling between 3-chloro-4-indolylmaleimides and alkynes has been adapted for related pyrrolidine derivatives.
Iridium-Catalyzed Reductive Generation of Azomethine Ylides
Recent advances in iridium catalysis enable the synthesis of functionalized pyrrolidines via reductive generation of azomethine ylides. Using Vaska’s complex [IrCl(CO)(PPh₃)₂] and tetramethyldisiloxane (TMDS), unstabilized ylides undergo [3+2] cycloaddition with electron-deficient alkenes.
Mechanistic Insights
-
Reductive Activation : The iridium catalyst reduces amide precursors to generate ylides, which react with alkenes to form pyrrolidine rings.
-
Diastereoselectivity : High selectivity (up to >20:1 dr) is achieved using chiral auxiliaries or enantiopure dipolarophiles.
For instance, treating N-phenyl maleimide with an iridium-generated ylide yields a tricyclic pyrrolidine derivative in 78% yield. Adapting this method to 3,4-dichlorobenzoyl-containing substrates could streamline access to the target compound.
Green Synthesis in Subcritical Water
Environmentally benign protocols using subcritical water (130°C, 30 bar) have been reported for pyrrolidine derivatives. These methods avoid toxic solvents and reduce reaction times.
Ring Contraction of Pyridines
A photo-promoted ring contraction of pyridines with silylborane offers a novel route to 2-azabicyclo[3.1.0]hex-3-ene intermediates, which can be further functionalized.
Key Steps
-
Photochemical Activation : UV light induces silyl migration, forming vinylazomethine ylides.
-
Cyclization : The ylides undergo intramolecular cyclization to yield bicyclic pyrrolidines.
This method demonstrates broad substrate tolerance, including halogenated aromatics, making it suitable for introducing the 3,4-dichlorobenzoyl group.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |
|---|---|---|---|---|
| Acylation | 85–92 | 0–60 | None | Simplicity, high scalability |
| Pd-Catalyzed Coupling | 70–94 | 135 | Pd(OAc)₂ | Regioselectivity, functional tolerance |
| Ir-Catalyzed Reductive | 65–78 | 25–80 | [IrCl(CO)(PPh₃)₂] | Stereocontrol, modularity |
| Green Synthesis | 80–82 | 130 | None | Eco-friendly, short reaction times |
| Ring Contraction | 60–75 | RT (UV) | None | Access to bicyclic frameworks |
Q & A
Basic Research Questions
Q. What are the optimized laboratory synthesis protocols for 1-(3,4-Dichlorobenzoyl)pyrrolidine, and how can reaction efficiency be monitored?
- Methodology : A typical synthesis involves reacting pyrrolidine with 3,4-dichlorobenzoyl chloride under nucleophilic acyl substitution conditions. Key steps include:
- Use of a polar aprotic solvent (e.g., DMF) to enhance reactivity.
- Monitoring reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) to track the disappearance of starting materials.
- Workup via extraction (e.g., ethyl acetate) and purification by column chromatography (silica gel, gradient elution).
- 1H NMR and elemental analysis for purity validation, focusing on the benzoyl carbonyl signal (~170 ppm in 13C NMR) and integration ratios .
- Efficiency Metrics : Yield optimization (e.g., >90%) and minimal byproduct formation (assessed via LC-MS).
Q. What chromatographic techniques are recommended for purifying this compound, and how do solvent systems affect yield?
- Normal-Phase Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) effectively separate the product from unreacted benzoyl chloride or pyrrolidine.
- Solvent Impact : Polar solvents (e.g., DMF) in the reaction mixture may require pre-adsorption onto silica before loading. Avoid aqueous washes if the compound is moisture-sensitive.
- Alternative Methods : Preparative HPLC with C18 columns (acetonitrile/water mobile phase) for high-purity batches .
Advanced Research Questions
Q. How does the presence of dichlorobenzoyl and pyrrolidine moieties influence the compound's molecular conformation and stability?
- Structural Insights : X-ray crystallography of analogous compounds (e.g., 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine) reveals non-planar configurations due to steric hindrance between the pyrrolidine ring and substituents. The dichlorobenzoyl group introduces electron-withdrawing effects , stabilizing the carbonyl group and influencing reactivity .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring can assess hydrolytic stability. Chlorine substituents may enhance resistance to oxidation compared to non-halogenated analogs .
Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ribonucleotide reductase). Key parameters:
- ΔG Values : Lower ΔG (e.g., <−8 kcal/mol) indicates stronger binding. Compare with reference ligands (e.g., hydroxyurea) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding mode stability.
- Validation : Correlate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. What in vitro methodologies are appropriate for evaluating the anticancer potential of this compound derivatives?
- Cell Viability Assays : Use MTT or Resazurin assays on cancer cell lines (e.g., MCF-7, HCT-116). IC50 values <10 µM suggest promising activity.
- Mechanistic Studies :
- Apoptosis : Caspase-3/7 activation assays (fluorometric substrates) and Annexin V/PI staining.
- Cell Cycle : Flow cytometry with propidium iodide to detect G1/S arrest .
- Selectivity : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK-293) .
Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
- SAR Analysis : Systematically vary substituents (e.g., replace Cl with methoxy or methyl groups) and test in parallel assays.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, dichloro substitution may enhance cytotoxicity but reduce solubility .
- Physicochemical Profiling : Measure logP (octanol/water partition) and aqueous solubility to distinguish pharmacokinetic vs. pharmacodynamic effects .
Q. What strategies can mitigate byproduct formation during the acylation of pyrrolidine with 3,4-dichlorobenzoyl chloride?
- Optimized Conditions :
- Use a 1.1:1 molar ratio of benzoyl chloride to pyrrolidine to minimize unreacted chloride.
- Add bases (e.g., K2CO3) to scavenge HCl and prevent N-alkylation side reactions.
- Byproduct Identification : LC-HRMS to detect dimers or over-acylated products. Adjust reaction time/temperature (e.g., 0–5°C for slower kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
